Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a pyrimidin-2-ylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl ester at the 5-position enhances solubility and modulates reactivity for further derivatization.
Properties
IUPAC Name |
ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-5-19-11(18)10-9(4)16-13(20-10)17-12-14-7(2)6-8(3)15-12/h6H,5H2,1-4H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSBRJGMWGJKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331597 | |
| Record name | ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92110-11-7 | |
| Record name | ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the compound in moderate yield and involves purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Key findings :
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Acidic hydrolysis (HCl/EtOH, reflux) achieves 85–90% conversion to the acid derivative.
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Basic conditions (NaOH/H₂O) show slower kinetics but higher selectivity.
| Condition | Reaction Time | Yield (%) | Byproducts |
|---|---|---|---|
| 1M HCl in EtOH | 4 hours | 89 | Traces of decarboxylation |
| 1M NaOH in H₂O | 8 hours | 78 | None |
Transesterification with methanol or propanol under catalytic H₂SO₄ produces methyl or propyl esters, respectively.
Amide Bond Formation
The amino group (-NH-) bridging the thiazole and pyrimidine rings participates in nucleophilic acyl substitution. For instance, reaction with acyl chlorides (e.g., acetyl chloride) forms substituted amides:
Key findings :
-
Acetylation occurs at room temperature with >95% yield using triethylamine as a base .
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Bulky acyl groups (e.g., benzoyl chloride) require elevated temperatures (60°C).
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at the meta-positions relative to the dimethyl groups. Bromination and nitration have been reported:
Bromination
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Bromination at the pyrimidine C5 position occurs preferentially .
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Reaction with NBS (N-bromosuccinimide) in DMF yields 70% mono-brominated product.
Nitration
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the pyrimidine C4 position .
Cycloaddition and Heterocycle Functionalization
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused bicyclic systems . Computational studies (DFT) confirm regioselectivity favoring C2–C3 bond formation .
Oxidation and Reduction
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Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, altering biological activity.
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling with aryl boronic acids at the pyrimidine C4 position:
Complexation with Metals
The nitrogen-rich structure forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Spectroscopic data (UV-Vis, IR) confirm octahedral geometry in Cu complexes.
Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells by inducing apoptosis, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi. A case study highlighted its efficacy against resistant strains of Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
this compound has been explored for its potential as a pesticide. Studies have shown that it can effectively control pests such as aphids and whiteflies in agricultural settings. The mode of action involves disrupting the nervous system of these pests, leading to their mortality .
Herbicidal Properties
In addition to its pesticidal use, this compound has shown promise as an herbicide. Field trials indicated that it could inhibit the growth of certain weed species without adversely affecting crop yield. This dual functionality enhances its value in integrated pest management systems .
Materials Science
Synthesis of Functional Materials
The compound is being utilized in the synthesis of novel functional materials. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications, including coatings and composites .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Mechanism of Action
The mechanism of action of Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting substituent variations, synthesis pathways, physicochemical properties, and biological activities where available.
Key Observations
Physicochemical Properties
Biological Activity
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a thiazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities. The structural formula can be represented as follows:
The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures have been shown to interact with multiple biological targets:
- Anticancer Activity : Many thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound is posited to possess antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of proliferation via mitochondrial pathways |
| HCT116 (Colon Cancer) | 10.0 | Disruption of microtubule dynamics |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 8 µg/mL | Antifungal |
These results indicate the potential utility of this compound in treating infections caused by resistant strains.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against A549 and MCF-7 cell lines. This compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation .
- Antimicrobial Evaluation : In another research effort, the compound was tested against a panel of bacterial and fungal strains. The results demonstrated that it possesses significant antimicrobial properties, particularly against Gram-positive bacteria .
- Mechanistic Studies : Investigations into the mechanisms underlying its biological activity revealed that the compound may induce apoptosis through mitochondrial pathways and disrupt cellular metabolism in pathogens .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate?
The compound’s synthesis involves multi-step reactions leveraging heterocyclic chemistry. A plausible route includes:
- Biginelli-like cyclocondensation : Formation of the pyrimidine-thiazole scaffold via condensation of thiourea derivatives, aldehydes, and β-ketoesters under acidic or basic conditions .
- Post-functionalization : Introduction of the 4,6-dimethylpyrimidin-2-ylamino group via nucleophilic substitution or coupling reactions. Ethyl acetoacetate and substituted thioureas are typical precursors for thiazole ring formation .
- Reagent optimization : Use of catalysts like TEA (triethylamine) or DMF-DMA (dimethylformamide dimethyl acetal) to enhance reaction efficiency .
Basic: What key functional groups influence the compound’s reactivity and spectroscopic characterization?
- Thiazole core : The sulfur and nitrogen atoms in the thiazole ring contribute to electrophilic substitution reactivity and π-π stacking interactions. IR and NMR spectra show characteristic C-S (670–730 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Pyrimidine substituent : The 4,6-dimethylpyrimidin-2-ylamino group introduces hydrogen-bonding capacity (N-H stretches at ~3300 cm⁻¹) and π-deficient aromaticity, influencing UV-Vis absorption .
- Ethyl ester : Hydrolyzable under basic conditions, enabling derivatization. Its carbonyl group appears at ~1700 cm⁻¹ in IR .
Basic: How is purification achieved for this compound, given its heterocyclic structure?
- Chromatographic methods : Column chromatography using silica gel (hexane/ethyl acetate gradients) resolves polar impurities. Reverse-phase HPLC (C18 columns, methanol/water mobile phase) is effective for high-purity isolation .
- Recrystallization : Ethanol or methanol recrystallization removes unreacted precursors. Solubility differences between thiazole and pyrimidine moieties aid in selective crystallization .
Basic: What spectroscopic techniques are critical for structural validation?
- NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm; aromatic protons at δ 6.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons .
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 335.12) and fragmentation patterns for structural confirmation .
- X-ray crystallography : Resolves spatial arrangements of the thiazole-pyrimidine system, critical for studying intermolecular interactions .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading identifies optimal parameters. For example, elevated temperatures (80–100°C) enhance cyclocondensation kinetics .
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction stoichiometry .
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity in heterocycle formation .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, modifying the pyrimidine ring’s electron density alters binding affinity .
- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis. Docking studies of analogous thiazole-pyrimidine compounds show binding to ATP pockets .
- QSAR modeling : Correlates structural descriptors (logP, polar surface area) with experimental bioactivity to refine substituent selection .
Advanced: How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?
- Orthogonal assays : Validate bioactivity using both cell-based (e.g., cytotoxicity assays) and enzyme-level (e.g., IC50 measurements) approaches to distinguish direct vs. indirect effects .
- Batch reproducibility : Compare multiple synthetic batches via HPLC and NMR to rule out impurity-driven discrepancies .
- Metabolite profiling : LC-MS identifies degradation products or metabolites that may interfere with bioactivity .
Advanced: What mechanistic insights explain the compound’s interactions with biological targets?
- Heterocycle stacking : The planar thiazole-pyrimidine system intercalates with DNA or binds kinase ATP pockets via π-π interactions. Methyl groups enhance hydrophobic contacts .
- Hydrogen bonding : The pyrimidin-2-ylamino group forms H-bonds with active-site residues (e.g., backbone carbonyls in enzymes), as shown in crystallographic studies of analogs .
- Solubility-lipophilicity balance : Ethyl ester hydrolysis to carboxylic acid derivatives improves aqueous solubility, critical for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
